![molecular formula C7H6N2O2 B568587 [1,3]Dioxolo[4,5-f][1,4]diazocine CAS No. 113492-12-9](/img/structure/B568587.png)
[1,3]Dioxolo[4,5-f][1,4]diazocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,3]Dioxolo[4,5-f][1,4]diazocine: is a heterocyclic compound that features a fused ring system containing both oxygen and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,3]Dioxolo[4,5-f][1,4]diazocine typically involves multi-step reactions. One efficient method includes the reaction of sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100°C under neat reaction conditions . This method is advantageous due to its simplicity, broad substrate scope, and high yield of products.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: [1,3]Dioxolo[4,5-f][1,4]diazocine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1,3]Dioxolo[4,5-f][1,4]diazocine is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological processes.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anticonvulsant agent .
Industry: In industry, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which [1,3]Dioxolo[4,5-f][1,4]diazocine exerts its effects involves its interaction with specific molecular targets. For instance, in its role as an anticonvulsant, it may interact with gamma-aminobutyric acid (GABA) receptors, modulating neuronal activity and reducing seizure frequency . The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
[1,3]Dioxolo[4,5-f][1,4]diazocine: shares structural similarities with other heterocyclic compounds such as diazocines and dioxolanes.
Diazocines: These compounds also contain nitrogen atoms in their ring structure and are known for their photochromic properties.
Dioxolanes: These compounds contain oxygen atoms in their ring structure and are used in various chemical syntheses.
Uniqueness: The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
113492-12-9 |
|---|---|
Molekularformel |
C7H6N2O2 |
Molekulargewicht |
150.137 |
IUPAC-Name |
[1,3]dioxolo[4,5-f][1,4]diazocine |
InChI |
InChI=1S/C7H6N2O2/c1-2-9-4-7-6(3-8-1)10-5-11-7/h1-4H,5H2 |
InChI-Schlüssel |
GCARAXGNKRDSHN-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=NC=CN=C2 |
Synonyme |
1,3-Dioxolo[4,5-f][1,4]diazocine (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


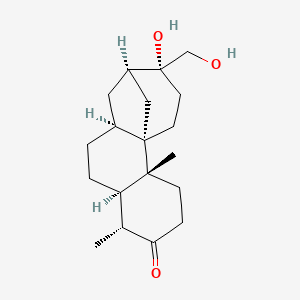

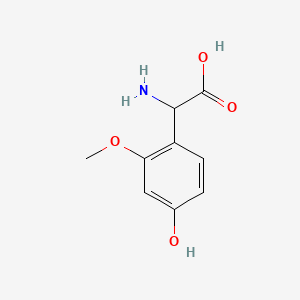
![Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate](/img/structure/B568513.png)
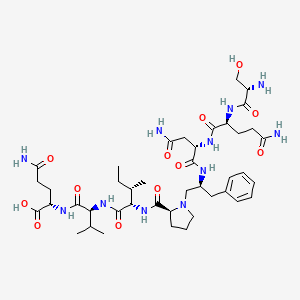
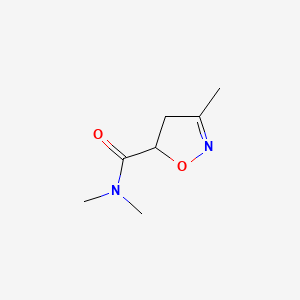
![[1,2]Oxazolo[3,4-e]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B568518.png)
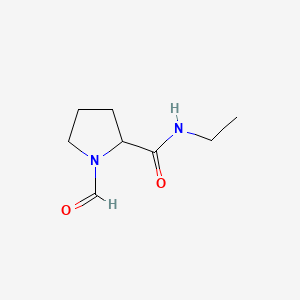
![4-Methylbicyclo[2.2.2]octane-1-carbonyl fluoride](/img/structure/B568522.png)

![2-Aminotetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B568527.png)
